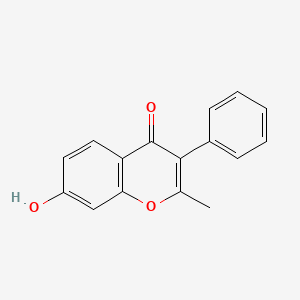

7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-2-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-15(11-5-3-2-4-6-11)16(18)13-8-7-12(17)9-14(13)19-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCDTCKKROIGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182786 | |

| Record name | 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Hydroxy-2-methylisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2859-88-3 | |

| Record name | 7-Hydroxy-2-methylisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2859-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-methylisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | 7-Hydroxy-2-methylisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Elucidating the Molecular Architecture of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS No: 2859-88-3), a member of the isoflavonoid class of compounds. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide combines predicted data, analogous data from closely related compounds, and standardized experimental protocols to provide a robust framework for its characterization.

Chemical Structure and Properties

-

Chemical Name: this compound[1]

-

Synonyms: 7-Hydroxy-2-methylisoflavone[1]

-

Molecular Weight: 252.26 g/mol [1]

Structure:

Caption: 2D structure of this compound.

Spectroscopic Data for Structure Elucidation

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 253.08592 |

| [M+Na]⁺ | 275.06786 |

| [M-H]⁻ | 251.07136 |

| [M+NH₄]⁺ | 270.11246 |

| [M+K]⁺ | 291.04180 |

| [M+H-H₂O]⁺ | 235.07590 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for determining the precise arrangement of atoms in the molecule. The following tables provide expected chemical shifts based on the analysis of similar chromen-4-one derivatives.

Table 2: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| 2-CH₃ | ~ 2.2 - 2.5 | s (singlet) |

| H-5 | ~ 7.8 - 8.1 | d (doublet) |

| H-6 | ~ 6.8 - 7.0 | dd (doublet of doublets) |

| H-8 | ~ 6.7 - 6.9 | d (doublet) |

| Phenyl H (ortho) | ~ 7.3 - 7.5 | m (multiplet) |

| Phenyl H (meta, para) | ~ 7.2 - 7.4 | m (multiplet) |

| 7-OH | ~ 9.0 - 11.0 | br s (broad singlet) |

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~ 160 - 165 |

| C-3 | ~ 120 - 125 |

| C-4 | ~ 175 - 180 |

| C-4a | ~ 115 - 120 |

| C-5 | ~ 125 - 130 |

| C-6 | ~ 110 - 115 |

| C-7 | ~ 160 - 165 |

| C-8 | ~ 100 - 105 |

| C-8a | ~ 155 - 160 |

| 2-CH₃ | ~ 15 - 20 |

| Phenyl C (ipso) | ~ 130 - 135 |

| Phenyl C (ortho) | ~ 128 - 132 |

| Phenyl C (meta) | ~ 127 - 130 |

| Phenyl C (para) | ~ 125 - 128 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ketone) | 1620 - 1660 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1200 - 1300 |

| C-O stretch (hydroxyl) | 1000 - 1200 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis (Adapted from similar isoflavone syntheses)

A common method for the synthesis of isoflavones involves the reaction of a deoxybenzoin with a suitable cyclizing agent.

-

Preparation of 2,4-Dihydroxy-ω-phenylacetophenone: React resorcinol with phenylacetic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂) at an elevated temperature.

-

Cyclization and Methylation: The resulting deoxybenzoin is then treated with a mixture of acetic anhydride and sodium acetate, or a similar reagent, which facilitates the cyclization and incorporation of the methyl group at the 2-position to form the chromen-4-one ring.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra at room temperature. Standard pulse programs should be used.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., ESI, APCI).

-

Sample Preparation:

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase and inject it into a liquid chromatography system coupled to the mass spectrometer.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range in both positive and negative ion modes.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and structural elucidation of this compound.

Caption: General workflow for synthesis and structural elucidation.

Hypothetical Signaling Pathway

Isoflavones, such as this compound, are known to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical pathway involving the regulation of Akt and NF-κB, which are key pathways in cell survival and inflammation.

Caption: Hypothetical signaling pathway modulated by the isoflavone.

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, a member of the isoflavone class of flavonoids, is a compound of significant interest in medicinal chemistry and drug discovery. Isoflavones are naturally occurring polyphenolic compounds found in various plants and are known to possess a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and explores its potential biological activities and associated signaling pathways.

Physicochemical Properties

A summary of the known quantitative physicochemical data for this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₃ | PubChem |

| Molecular Weight | 252.26 g/mol | PubChem[1] |

| Melting Point | 240 °C | Human Metabolome Database[2] |

| Water Solubility (estimated) | 77.29 mg/L at 25 °C | The Good Scents Company |

| XLogP3 (calculated) | 3.1 | PubChem[1] |

| pKa (strongest acidic, predicted) | 7.99 | ChemAxon |

| Physical Description | Solid | Human Metabolome Database[2] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for key experiments relevant to this compound.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.[1][3]

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH, typically 7.4. Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer to create pre-saturated phases.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol.

-

Partitioning: Add a precise volume of the pre-saturated aqueous buffer to the n-octanol solution in a glass flask with a stopper. The ratio of the volumes of the two phases should be adjusted based on the expected logP value.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP value is calculated using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The acid dissociation constant (pKa) provides information about the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[4][5][6][7][8]

Methodology:

-

Apparatus: Utilize a calibrated pH meter with a glass electrode and a temperature probe, along with an automated titrator for precise delivery of the titrant.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Place the sample solution in a thermostated vessel and purge with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.

-

Co-solvent Correction: If a co-solvent was used, perform titrations at several different co-solvent concentrations and extrapolate the results to 0% co-solvent to obtain the aqueous pKa value.

Biological Activity and Signaling Pathways

Isoflavones, including compounds structurally similar to this compound, have been reported to exhibit a range of biological activities, most notably anti-inflammatory and cytotoxic effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavones have been shown to inhibit this pathway, thereby reducing inflammation.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

In-Depth Technical Guide: 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

CAS Number: 2859-88-3

An Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS No. 2859-88-3), a member of the isoflavone class of compounds. This document consolidates available physicochemical data, discusses its known biological activities, and provides detailed experimental protocols relevant to its evaluation. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of isoflavonoids.

Nomenclature and Chemical Structure

This compound is a flavonoid derivative, specifically classified as a 7-hydroxyisoflavone. Its chemical structure consists of a chromen-4-one core substituted with a hydroxyl group at the 7th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position.

Systematic IUPAC Name: 7-hydroxy-2-methyl-3-phenylchromen-4-one

Common Synonyms:

-

7-Hydroxy-2-methylisoflavone

-

7-Hydroxy-2-methyl-3-phenyl-chromen-4-one

-

NSC 108340

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| CAS Number | 2859-88-3 | [1] |

| Molecular Formula | C₁₆H₁₂O₃ | [1] |

| Molecular Weight | 252.26 g/mol | [1] |

| Exact Mass | 252.078644241 Da | [1] |

| Appearance | Solid | [1] |

| Melting Point | 240 °C | [1] |

| Boiling Point (est.) | 452.2 °C at 760 mmHg | [2] |

| Density (est.) | 1.289 g/cm³ | [2] |

| LogP (XLogP3) | 3.1 | [1] |

| Polar Surface Area (PSA) | 50.44 Ų | [2] |

| InChIKey | BBCDTCKKROIGAB-UHFFFAOYSA-N | [1] |

Biological Activity and Therapeutic Potential

While comprehensive biological data for this compound is limited in publicly available literature, the broader class of isoflavones and related chromenone structures are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Studies on structurally similar compounds provide context for the potential bioactivity of this molecule. For instance, derivatives of 7-hydroxy-4-phenylchromen-2-one have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. In some cases, novel synthesized derivatives showed more potent cytotoxic activity than the parent 7-hydroxy-chromenone scaffold, suggesting that the core structure possesses inherent but modifiable biological activity.[3] The primary methods for evaluating this cytotoxicity involve assays that measure cell viability and proliferation, such as the MTT assay, and techniques to determine the mechanism of cell death, like flow cytometry for cell cycle analysis and apoptosis detection.[3]

Experimental Protocols

The following sections detail standard methodologies for assessing the cytotoxic effects and mechanism of action of compounds like this compound.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][4] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Incubation: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted) to each well.[4] Incubate the plate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm (with a reference wavelength of 630 nm to reduce background) using a microplate reader.[6]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Cell Cycle Analysis via Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a cytotoxic compound induces cell cycle arrest at a specific phase.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ concentration) for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1200 rpm for 5 minutes.[1]

-

Fixation: Discard the supernatant. Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[1] Fix the cells for at least 30 minutes at 4°C (can be stored for weeks at -20°C).[1]

-

Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet by resuspending in 1 mL of PBS. Repeat the wash step.[1]

-

Staining: Resuspend the washed cells in a staining solution containing Propidium Iodide (PI) and RNase. A typical solution consists of 400 µL PI (50 µg/mL) and 100 µL RNase A (100 µg/mL).[1] The RNase is crucial to prevent the staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal is proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting data is displayed as a histogram. Cells in the G0/G1 phase will have a normal amount of DNA (2N) and form the first peak. Cells in the G2/M phase, having duplicated their DNA (4N), will form a second peak with roughly twice the fluorescence intensity. Cells in the S phase are actively synthesizing DNA and will have fluorescence values between the G0/G1 and G2/M peaks. Specialized software (e.g., ModFit) is used to quantify the percentage of cells in each phase.[1]

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-depth Technical Guide on the Synthesis and Characterization of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the isoflavonoid, 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. This document details a feasible synthetic route, outlines key characterization methodologies, and explores the compound's potential mechanism of action as an anti-inflammatory agent through the modulation of cellular signaling pathways.

Core Compound Information

| Property | Value |

| IUPAC Name | 7-hydroxy-2-methyl-3-phenylchromen-4-one[1] |

| Molecular Formula | C₁₆H₁₂O₃[1] |

| Molecular Weight | 252.26 g/mol [1] |

| Melting Point | 240 °C[1] |

| Physical Description | Solid[1] |

| CAS Number | 2859-88-3[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving a key chalcone intermediate, followed by oxidative cyclization. The following protocol is a representative method based on established syntheses of similar 2-phenyl-4H-chromen-4-one derivatives.[2]

Step 1: Synthesis of (2E)-1-(2,4-dihydroxyphenyl)-2-phenylpropan-1-one (Chalcone Intermediate)

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2',4'-dihydroxyacetophenone in ethanol.

-

Aldol Condensation: To the stirred solution, add 1 equivalent of benzaldehyde. Subsequently, add a 40% w/v aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate, the chalcone intermediate, is filtered, washed with water, and dried.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Oxidative Cyclization to this compound

-

Reaction Setup: Dissolve the purified chalcone intermediate in a hydro-alcoholic solution.

-

Cyclization: Add a solution of hydrogen peroxide (H₂O₂) under basic conditions (e.g., aqueous NaOH).

-

Reaction Monitoring: Heat the mixture and monitor the reaction by TLC until the chalcone is consumed.

-

Work-up: After cooling, acidify the reaction mixture to precipitate the crude product. Filter the solid, wash with water, and dry.

-

Purification: The final product, this compound, can be purified by column chromatography or recrystallization to yield a solid.

Characterization Data

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques. The following tables summarize the expected and analogous data for this compound.

Table 1: Spectroscopic Data

| Technique | Expected/Analogous Data |

| ¹H NMR (DMSO-d₆) | Analogous data from 7-Hydroxy-4-methyl-chromen-2-one: δ 10.52 (s, 1H, -OH), 7.59-7.57 (d, 1H, Ar-H), 6.81-6.78 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH₃).[3] Expected signals for the 3-phenyl group would appear in the aromatic region (δ 7.2-7.6 ppm). |

| ¹³C NMR | Predicted data from PubChem. Key signals expected for the chromen-4-one core and the phenyl and methyl substituents.[1] |

| FTIR (KBr) | Analogous data from related chromone derivatives: ν(cm⁻¹) approximately 3400-3200 (O-H stretch, broad), 1650-1620 (C=O stretch, conjugated ketone), 1610-1500 (C=C stretch, aromatic).[4][5] |

| Mass Spec. (EI-MS) | Expected: Molecular ion peak [M]⁺ at m/z = 252, corresponding to the molecular weight of C₁₆H₁₂O₃.[1] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Record the spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI).

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Biological Activity and Signaling Pathway

Flavonoids, including isoflavones like this compound, are known to possess a range of biological activities, with anti-inflammatory effects being prominent. A key mechanism underlying this activity is the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.

Proposed Anti-Inflammatory Mechanism of Action

Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK, and the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7][8][9][10] The activation of these pathways results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). 7-Hydroxyisoflavones are proposed to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways, thereby suppressing the production of these inflammatory mediators.[6]

Caption: Workflow for the synthesis and characterization of the target compound.

Caption: Proposed inhibitory mechanism on the TLR4/NF-κB/MAPK signaling pathway.

References

- 1. This compound | C16H12O3 | CID 5380976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one scaffold, a class of isoflavones, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a particular focus on their anticancer properties. We delve into the key signaling pathways modulated by these derivatives, present available quantitative structure-activity relationship data, and provide detailed experimental protocols for their biological evaluation. This document aims to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the chromen-4-one core.

Introduction

The 4H-chromen-4-one (chromone) moiety is a privileged scaffold in drug discovery, forming the core structure of a vast array of natural products and synthetic compounds with significant pharmacological properties. A key subclass of these are the isoflavones, where a phenyl group is attached at the 3-position of the chromone ring. The introduction of a hydroxyl group at the 7-position and a methyl group at the 2-position, as seen in the this compound backbone, has been shown to be a critical determinant of their biological activity. These modifications influence the molecule's electronic properties and its ability to interact with biological targets.

While extensive research has been conducted on various isoflavone derivatives, this guide will focus on the biological activities attributed to derivatives of the this compound core, with a primary emphasis on their potential as anticancer agents.

Anticancer Activity

Derivatives of the 7-hydroxy-isoflavone scaffold have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.

Cytotoxicity Data

The antiproliferative activity of 7-hydroxy-chromen-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific data for a wide range of this compound derivatives is still emerging, studies on closely related 7-hydroxy-4-phenylchromen-2-one and other isoflavone derivatives provide valuable insights into their potential.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4d | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric) | 2.63 ± 0.17 | [1][2] |

| - | 7-hydroxy-4-phenylchromen-2-one (parent compound) | AGS (gastric) | > 50 | [1][2] |

| - | 5-Fluorouracil (positive control) | AGS (gastric) | 10.32 ± 0.52 | [1][2] |

This table presents a selection of available data for closely related compounds to illustrate the potential of the 7-hydroxy-chromen-4-one scaffold. Further research is needed to establish a comprehensive SAR for this compound derivatives.

Signaling Pathways

A significant body of evidence points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a primary mechanism of action for the anticancer effects of 7-hydroxy-isoflavone derivatives. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. 7-hydroxy-isoflavone derivatives are believed to exert their anticancer effects by directly or indirectly inhibiting the activity of PI3K or Akt, thereby blocking these pro-survival signals.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 7-hydroxy-isoflavone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

General Experimental Workflow

The screening and evaluation of novel anticancer compounds typically follow a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: A typical experimental workflow for the evaluation of anticancer compounds.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Principle: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. For cell cycle analysis, propidium iodide (PI) is used to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. For apoptosis, Annexin V/PI dual staining is commonly used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Test compounds

-

Cancer cell lines

-

PBS (Phosphate-Buffered Saline)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure for Cell Cycle Analysis:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is used to generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Procedure for Apoptosis Analysis:

-

Cell Treatment: Treat cells with the test compounds as described above.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The results will allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

-

Test compounds

-

Cancer cell lines

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compounds. After treatment, lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways like the PI3K/Akt pathway underscores their importance in medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these compounds. Further research, particularly focused on establishing comprehensive structure-activity relationships and elucidating the precise molecular targets, will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Chromones: A Technical Guide for Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Chromones, built upon a benzo-γ-pyrone scaffold, represent a class of privileged structures in medicinal chemistry. Their diverse and significant pharmacological activities have established them as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the therapeutic potential of chromones, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Quantitative data is summarized for comparative analysis, key experimental protocols are detailed, and critical signaling pathways and workflows are visualized to facilitate a deeper understanding of their mechanism of action.

Anticancer Potential of Chromone Derivatives

Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their anticancer activity is often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chromone derivatives against different cancer cell lines, providing a comparative view of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-5H-furo[3,2-g]chrome-5-one hybrid 3 | Breast (MCF-7) | 0.004 - 0.87 | [1] |

| Chromone-curcumin hybrid 6 | Prostate (PC-3) | 1.8 ± 0.3 | [3] |

| Chromone-curcumin hybrid 6 | Prostate (LNCaP) | 1.0 ± 0.2 | [3] |

| Chromone-coumarin benzofuran derivative | Leukemia (K562) | - | [3] |

| Thiopyrano[4,3-d]pyrimidine derivative 21 | - | - | [3] |

| Epiremisporine H (3) | Colon (HT-29) | 21.17 ± 4.89 | [4] |

| Epiremisporine H (3) | Lung (A549) | 31.43 ± 3.01 | [4] |

| 7-methoxy-3-hydroxy-styrylchromone (C6) | - | - | [5] |

| Chromone derivative 2f | Cervical Cancer | - | [6] |

| Chromone derivative 2j | Cervical Cancer | - | [6] |

Key Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the chromone derivatives and incubated for 24-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Apoptosis Assay by Flow Cytometry:

-

Cell Treatment: Cells are treated with the chromone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Cancer

Chromone derivatives exert their anticancer effects by targeting various signaling pathways. A notable example is the inhibition of the HMGB1-RAGE-ERK1/2 signaling pathway by 7-methoxy-3-hydroxy-styrylchromone (C6), which suppresses cancer cell proliferation and induces apoptosis.[5] Another mechanism involves the induction of apoptosis via the Bcl-2/Bax and caspase-3 signaling cascades.[4]

Anticancer signaling pathways modulated by chromones.

Anti-inflammatory Potential of Chromone Derivatives

Chromones have long been recognized for their anti-inflammatory properties, with some derivatives being used in the treatment of allergic conditions like asthma.[7] Their mechanism of action often involves the inhibition of pro-inflammatory mediators and modulation of immune cell responses.[7]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of specific chromone derivatives.

| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Epiremisporine G (2) | Superoxide anion generation | Human neutrophils | 31.68 ± 2.53 | [4] |

| Epiremisporine H (3) | Superoxide anion generation | Human neutrophils | 33.52 ± 0.42 | [4] |

| Iguratimod | COX-1/COX-2 inhibition | - | - | [8] |

Key Experimental Protocols

Inhibition of Superoxide Anion Generation in Neutrophils:

-

Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard procedures.

-

Pre-incubation: Neutrophils are pre-incubated with various concentrations of the chromone derivative for a short period.

-

Stimulation: The cells are stimulated with a chemoattractant such as fMLP (N-formyl-methionyl-leucyl-phenylalanine) to induce superoxide anion generation.

-

Detection: The generation of superoxide anion is measured by the reduction of ferricytochrome c, monitored spectrophotometrically.

-

IC50 Calculation: The concentration of the chromone derivative that inhibits superoxide anion generation by 50% is calculated.

COX Inhibition Assay:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is incubated with the chromone derivative at various concentrations.

-

Substrate Addition: Arachidonic acid is added as the substrate.

-

Product Measurement: The conversion of arachidonic acid to prostaglandin H2 is measured, often using an enzyme immunoassay for prostaglandin E2.

-

IC50 Determination: The concentration of the compound causing 50% inhibition of enzyme activity is determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of chromones can be mediated through various pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[8] Additionally, some chromones can suppress the production of reactive oxygen species (ROS) in immune cells like neutrophils.[4] The cGAS/STING pathway, which is involved in detecting cytosolic DNA and triggering an inflammatory response, is another potential target.[9]

Anti-inflammatory mechanisms of chromone derivatives.

Antimicrobial Potential of Chromone Derivatives

Chromone derivatives have shown a broad spectrum of antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[1][8][10]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values for various chromone derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7-O-alkylated derivatives of chrysin | Bacteria | - | |

| Chromone Schiff bases | Bacteria/Fungi | - | [11] |

| Various synthetic chromones | Bacteria/Fungi | - | [12] |

Key Experimental Protocols

Broth Microdilution Method for MIC Determination:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The chromone derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

The general workflow for screening chromone derivatives for antimicrobial activity involves synthesis followed by a systematic evaluation of their efficacy against a panel of pathogenic microorganisms.

Workflow for antimicrobial evaluation of chromones.

Neuroprotective Potential of Chromone Derivatives

Recent research has highlighted the potential of chromones in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1][13] Their neuroprotective effects are linked to their ability to inhibit key enzymes and pathological processes involved in these disorders.

Quantitative Data: In Vitro Neuroprotective Activity

The following table showcases the inhibitory activity of chromone derivatives against enzymes relevant to neurodegeneration.

| Compound/Derivative | Target Enzyme | IC50 (nM) | % Inhibition | Reference |

| 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one (33) | MAO-B | 15 | >6700 selectivity index | [13] |

| 2-chromonecarboxylic acid hybrid 16 | BuChE | 511 | - | [13] |

| 2-chromonecarboxylic acid hybrid 16 | AChE | - | 22% at 500 nM | [13] |

| 2-chromonecarboxylic acid hybrid 16 | Aβ aggregation | - | 67% | [13] |

Key Experimental Protocols

Enzyme Inhibition Assays (AChE, BuChE, MAO-B):

-

Enzyme and Substrate Preparation: The respective enzyme (e.g., human recombinant AChE) and its substrate (e.g., acetylthiocholine) are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the chromone derivative.

-

Reaction Initiation: The substrate is added to start the enzymatic reaction.

-

Detection: The product of the reaction is measured over time, typically using a colorimetric reagent (e.g., DTNB for cholinesterase assays).

-

IC50 Calculation: The concentration of the inhibitor that reduces enzyme activity by 50% is calculated.

Aβ Aggregation Inhibition Assay:

-

Aβ Peptide Preparation: Aβ peptide (e.g., Aβ1-42) is prepared in a suitable buffer to initiate aggregation.

-

Incubation with Inhibitor: The Aβ peptide is incubated with and without the chromone derivative at 37°C for a set period (e.g., 24-48 hours).

-

Aggregation Monitoring: The extent of Aβ fibril formation is monitored using Thioflavin T (ThT) fluorescence, where an increase in fluorescence indicates aggregation.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.

Signaling and Mechanistic Pathways in Neuroprotection

The neuroprotective effects of chromones are multifaceted. They can act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[13] They also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy.[13] Furthermore, some chromone derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[13]

References

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-allergic Cromones: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrar.org [ijrar.org]

- 9. Chromosomal instability and inflammation: a catch-22 for cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis And Evaluation Of Some Chromone Derivatives Using Microwave Oven For Antimicrobial Activities [journalijiar.com]

- 13. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 4H-chromen-4-one (also known as chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds, including flavonoids and isoflavonoids. These compounds have garnered significant interest due to their potential therapeutic applications, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, an isoflavone, possesses key structural features—a 7-hydroxyl group and a 3-phenyl substitution—that are often associated with significant biological activity. This guide details a proposed in vitro screening workflow to elucidate the therapeutic potential of this specific molecule.

Potential Biological Activities

Based on the bioactivities of closely related analogs, the primary areas of investigation for this compound should include its anticancer and antioxidant potential.

Anticancer Activity

Derivatives of 7-hydroxy-4-phenylchromen-2-one have demonstrated cytotoxic effects against various human cancer cell lines. For instance, a triazole derivative of 7-hydroxy-4-phenylchromen-2-one exhibited potent activity against AGS (gastric cancer) cells.[1] Furthermore, the closely related compound 7-hydroxy flavone (which lacks the 2-methyl group) has shown promising anticancer activity against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines.[2][3][4]

Table 1: Illustrative Anticancer Activity of Structurally Similar Compounds

| Compound | Cell Line | IC50 Value | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 µM | [1] |

| 7-hydroxy flavone | HeLa | 22.56 ± 0.21 µg/mL | [2][4] |

| 7-hydroxy flavone | MDA-MB231 | 3.86 ± 0.35 µg/mL | [2][4] |

Antioxidant Activity

The 7-hydroxyl group on the chromen-4-one scaffold is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The antioxidant potential of 7-hydroxy flavone has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, demonstrating significant activity.[2][3][4]

Table 2: Illustrative Antioxidant Activity of a Structurally Similar Compound

| Compound | Assay | IC50 Value | Reference |

| 7-hydroxy flavone | DPPH Radical Scavenging | 5.55 ± 0.81 µg/mL | [2][4] |

Proposed Signaling Pathways and Mechanisms of Action

The anticancer effects of related chromone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For example, a derivative of 7-hydroxy-4-phenylchromen-2-one was found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis.[1] Molecular docking studies of 7-hydroxy flavone suggest that it may exert its anticancer effects by binding to and inhibiting the anti-apoptotic protein Bcl-2.[2][3][4]

Below are diagrams illustrating a hypothetical experimental workflow for screening the compound and a plausible signaling pathway for its anticancer activity based on available data for similar compounds.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays proposed for screening this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be prepared fresh and kept in the dark.[5]

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

-

Positive Control: A standard antioxidant such as ascorbic acid or Trolox should be used as a positive control and prepared in the same manner as the test compound.[5][6]

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.[6]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

-

MTT Cell Viability Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagent Preparation:

-

MTT Solution (5 mg/mL): Dissolve MTT in phosphate-buffered saline (PBS), filter sterilize, and store at 4°C in the dark.

-

Solubilization Solution: A solution to dissolve the formazan crystals, such as acidified isopropanol (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) or DMSO.

-

-

Assay Procedure:

-

Seed the desired cancer cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and a vehicle control (the solvent used to dissolve the compound).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until purple precipitate is visible.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration.

-

Western Blot Analysis (Mechanism of Action)

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the test compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., Bcl-2, Bax, caspases, cyclins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Procedure:

-

Sample Preparation: Lyse cells treated with the test compound and a control to extract total protein. Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression level of the target protein in treated samples is compared to that in control samples, often normalized to a loading control protein like β-actin or GAPDH.

Conclusion

While direct in vitro screening data for this compound is currently limited, the information available for structurally related compounds suggests that it is a promising candidate for investigation as an anticancer and antioxidant agent. The experimental protocols and proposed mechanisms of action outlined in this guide provide a robust framework for initiating a comprehensive in vitro evaluation of this compound. Further studies are warranted to determine its specific IC50 values, elucidate its precise molecular targets, and fully characterize its therapeutic potential.

References

- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H12O3 | CID 5380976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]

mechanism of action studies for 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

An in-depth analysis of the scientific literature reveals a significant scarcity of dedicated mechanism of action studies for the specific compound 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. This suggests that its biological activities and molecular targets are not yet extensively characterized. However, by examining research on structurally related isoflavones and chromen-4-one derivatives, we can infer potential mechanisms of action and lay the groundwork for future investigation.

This technical guide synthesizes available data on analogous compounds to propose likely biological activities, experimental approaches for their validation, and potential signaling pathways that this compound may modulate.

Potential Biological Activities and Molecular Targets

Compounds structurally similar to this compound, which belongs to the isoflavonoid class, have been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The underlying mechanisms for these actions are often multifactorial.

Antioxidant Properties

Many isoflavones act as antioxidants through direct radical scavenging and by modulating the expression of antioxidant enzymes. The 7-hydroxy group on the chromen-4-one core is a key structural feature that can contribute to these effects by donating a hydrogen atom to neutralize free radicals.

Anti-inflammatory Effects

Structurally related compounds have been shown to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Anticancer Potential

The anticancer activity of isoflavones is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis. These effects can be mediated through the modulation of various signaling pathways, including those involving protein kinases and transcription factors.

Proposed Experimental Workflows for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Potential Signaling Pathway Modulation

Based on the activities of related isoflavones, this compound could potentially modulate key signaling pathways involved in cellular regulation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Many natural products, including isoflavones, have been shown to inhibit this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols for key assays are essential.

Cell Viability Assay (MTT Assay)

Purpose: To assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis for Protein Expression

Purpose: To determine the effect of the compound on the expression levels of key proteins in a signaling pathway (e.g., p-IκBα, COX-2).

Protocol:

-

Treat cells with the compound at desired concentrations for a specific time period.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is available, the following table presents a hypothetical summary of potential results based on structurally similar compounds. This table should be populated with actual experimental data as it becomes available.

| Assay | Cell Line / Enzyme | Parameter | Value |

| Cell Viability | MCF-7 (Breast Cancer) | IC₅₀ (48h) | To be determined |

| Cell Viability | A549 (Lung Cancer) | IC₅₀ (48h) | To be determined |

| COX-2 Inhibition | Purified Ovine COX-2 | IC₅₀ | To be determined |

| Antioxidant Capacity | DPPH Radical Scavenging | EC₅₀ | To be determined |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, its structural similarity to other biologically active isoflavones suggests a strong potential for antioxidant, anti-inflammatory, and anticancer activities. The proposed experimental workflows and signaling pathway analyses provide a robust framework for future investigations. Key future directions should include comprehensive in vitro and in vivo studies to identify its primary molecular targets, delineate the signaling pathways it modulates, and assess its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the therapeutic potential of this compound.

A Technical Guide to Preliminary Cytotoxicity Screening of Novel Chromone Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and principles involved in the preliminary cytotoxicity screening of novel chromone derivatives. Chromones are a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to their diverse pharmacological activities, including significant potential as anticancer agents.[1][2][3] A critical initial step in the development of these compounds is the assessment of their cytotoxic effects on various cell lines to determine their therapeutic potential and selectivity.[4]

Core Principles of Cytotoxicity Screening